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Compound of Interest

Compound Name: 2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B162655 Get Quote

Introduction
N,N-Dimethylsalicylamide, also known by its IUPAC name 2-hydroxy-N,N-
dimethylbenzamide, is a member of the salicylamide class of compounds, characterized by a

hydroxyl group ortho to a carboxamide group on a benzene ring. While its close analog,

salicylamide, has been studied for its analgesic and antipyretic properties, N,N-

dimethylsalicylamide has carved a distinct niche in the landscape of chemical and

pharmaceutical research. This technical guide provides a comprehensive overview of the

discovery, history, synthesis, and multifaceted applications of this intriguing molecule, with a

particular focus on its role as a versatile intermediate in the synthesis of contemporary

pharmaceuticals. We will delve into its known biological activities, including its effects on

hepatic microsomal enzymes, and provide detailed experimental protocols for its synthesis and

analysis. This guide is intended for researchers, scientists, and drug development

professionals seeking a thorough understanding of N,N-dimethylsalicylamide.

Physicochemical Properties
A summary of the key physicochemical properties of N,N-Dimethylsalicylamide is presented in

the table below.
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Property Value Source

IUPAC Name
2-hydroxy-N,N-

dimethylbenzamide

Synonyms
N,N-Dimethylsalicylamide,

Salicyldimethylamide

CAS Number 1778-08-1

Molecular Formula C₉H₁₁NO₂

Molecular Weight 165.19 g/mol

Appearance Solid

Melting Point Not reported

Boiling Point Not reported

Solubility Soluble in polar solvents

A Historical Perspective: The Discovery and Early
Exploration
The first documented synthesis of N,N-dimethylsalicylamide appears in a 1955 publication by

D.A. Kidd and J.A. King in Nature[1]. In this study, the compound was prepared and evaluated

for its muscle-relaxing properties, alongside other N-substituted salicylamides. The findings

indicated that N,N-dimethylsalicylamide possessed a lesser muscle-relaxing effect compared to

the parent compound, salicylamide[1]. This early investigation, while not uncovering a direct

therapeutic application, laid the groundwork for future exploration of this chemical entity.

Subsequent research in the latter half of the 20th century further characterized the

physicochemical properties of N,N-dimethylsalicylamide. A notable 1981 study investigated the

intramolecular hydrogen bonding of the lithium salt of N,N-dimethylsalicylamide in various

solvents using NMR spectroscopy[2]. This research provided valuable insights into the

conformational dynamics of the molecule, a critical aspect for understanding its reactivity and

potential biological interactions. These foundational studies established N,N-
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dimethylsalicylamide as a readily accessible and structurally interesting molecule, paving the

way for its eventual use as a versatile building block in organic synthesis.

Synthesis and Characterization
The synthesis of N,N-dimethylsalicylamide can be achieved through several routes, with the

most common being the acylation of dimethylamine with a salicylic acid derivative. A reliable

and well-documented method involves the conversion of salicylic acid to salicyl-coenzyme A,

which is then reacted with dimethylamine. This approach is efficient and yields the desired

product in good purity.

Experimental Protocol: Synthesis from Salicylic Acid
This protocol is adapted from established methods for the synthesis of N,N-disubstituted

benzamides[3].

Materials:

Salicylic acid

Thionyl chloride

Dimethylamine (40% solution in water)

Toluene

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane (CH₂Cl₂)

Deionized water

Procedure:
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Formation of Salicyloyl Chloride: In a round-bottom flask equipped with a reflux condenser

and a magnetic stirrer, suspend salicylic acid (1 equivalent) in an excess of thionyl chloride

(3-5 equivalents). Heat the mixture to reflux for 2-3 hours. The progress of the reaction can

be monitored by the cessation of gas evolution (HCl and SO₂).

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool

to room temperature. Remove the excess thionyl chloride by distillation under reduced

pressure.

Amidation: Dissolve the crude salicyloyl chloride in an inert solvent such as toluene or

dichloromethane. Cool the solution in an ice bath to 0-5 °C.

Slowly add a solution of dimethylamine (2.5 equivalents) to the cooled salicyloyl chloride

solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash the

organic layer successively with dilute HCl, water, and saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude N,N-dimethylsalicylamide.

The crude product can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized N,N-dimethylsalicylamide can be confirmed by

standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
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Caption: Synthetic workflow for N,N-dimethylsalicylamide.

Pharmacology and Mechanism of Action
While not developed as a therapeutic agent itself, N,N-dimethylsalicylamide has been identified

as a potent inhibitor of rat liver microsomes. This inhibitory activity is of significant interest in

the context of drug metabolism and pharmacokinetics.

Inhibition of Hepatic Microsomal Enzymes
Hepatic microsomes contain a variety of drug-metabolizing enzymes, most notably the

cytochrome P450 (CYP) superfamily. These enzymes are responsible for the oxidative

metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition
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of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic

profile of co-administered drugs and potentially leading to adverse effects.

The statement that N,N-dimethylsalicylamide is a "potent inhibitor" suggests that it can

significantly reduce the metabolic activity of these enzymes. The precise mechanism of this

inhibition, whether competitive, non-competitive, or mechanism-based, has not been

extensively detailed in publicly available literature. However, it is plausible that the molecule

interacts with the active site of one or more CYP isozymes, thereby preventing the metabolism

of other substrates. Further research is warranted to elucidate the specific CYP enzymes

inhibited by N,N-dimethylsalicylamide, the nature of the inhibition, and the corresponding IC₅₀

values.
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Caption: Proposed mechanism of microsomal enzyme inhibition.

Applications in Drug Discovery and Development
The primary significance of N,N-dimethylsalicylamide in the pharmaceutical sciences lies in its

utility as a chemical intermediate or building block in the synthesis of more complex and

biologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl
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group and a stable amide moiety, makes it an attractive starting point for the construction of

diverse molecular scaffolds.

A notable example of its application is in the development of novel antagonists for the C-X-C

chemokine receptor 2 (CXCR2)[4]. In a 2018 study, "2-hydroxy-N,N-dimethylbenzamide-1-yl"

was utilized as a key fragment in the design and synthesis of a library of compounds aimed at

identifying new CXCR2 antagonists for the treatment of cancer metastasis[4]. This

demonstrates the value of N,N-dimethylsalicylamide in modern drug discovery programs,

where its rigid, substituted phenyl ring can serve as a scaffold for elaborating pharmacophoric

features.

Furthermore, its use as an intermediate for the synthesis of piperidones has been noted.

Piperidone-containing structures are prevalent in a wide range of pharmaceuticals, further

highlighting the indirect but crucial role of N,N-dimethylsalicylamide in medicinal chemistry.

Analytical Methodologies
The analysis of N,N-dimethylsalicylamide and its reaction products is typically performed using

standard chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be readily developed for the quantification of N,N-

dimethylsalicylamide. A C18 column with a mobile phase consisting of a mixture of acetonitrile

and water, often with a small amount of a modifier like formic acid to improve peak shape, is a

suitable starting point. Detection can be achieved using a UV detector, as the aromatic ring of

the molecule absorbs in the UV range.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools

for the structural confirmation of N,N-dimethylsalicylamide. The ¹H NMR spectrum would be

expected to show characteristic signals for the aromatic protons, the N-methyl protons (as

two singlets due to restricted rotation around the amide C-N bond at lower temperatures),

and the phenolic hydroxyl proton. The ¹³C NMR spectrum would display distinct resonances

for the carbonyl carbon, the aromatic carbons, and the N-methyl carbons.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the

compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques

that can be employed.

Safety and Toxicology
Specific toxicological data for N,N-dimethylsalicylamide is not extensively available in the public

domain. However, based on the safety information for the closely related compound, N,N-

diethylbenzamide, some potential hazards can be inferred. N,N-diethylbenzamide is classified

as harmful if swallowed or in contact with skin and causes skin and eye irritation[5]. Therefore,

it is prudent to handle N,N-dimethylsalicylamide with appropriate personal protective

equipment, including gloves and safety glasses, in a well-ventilated area. As with any chemical

compound with limited toxicological data, a thorough risk assessment should be conducted

before handling.

Conclusion
N,N-Dimethylsalicylamide, since its initial synthesis and biological evaluation in the mid-20th

century, has evolved from a compound of minor therapeutic interest to a valuable and versatile

building block in modern organic and medicinal chemistry. Its straightforward synthesis,

coupled with its useful chemical handles, has secured its place as a key intermediate in the

development of novel pharmaceutical agents. While its own biological activity, particularly its

potent inhibition of hepatic microsomal enzymes, warrants further investigation, its primary

contribution to the field of drug development is currently as a foundational scaffold for the

creation of more complex and targeted therapeutics. This guide has provided a comprehensive

overview of the current knowledge on N,N-dimethylsalicylamide, highlighting its journey from a

historical curiosity to a relevant tool in the hands of today's drug discovery scientists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

2. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments
| MDPI [mdpi.com]

3. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google
Patents [patents.google.com]

4. spectrabase.com [spectrabase.com]

5. fishersci.com [fishersci.com]

To cite this document: BenchChem. [An In-depth Technical Guide to N,N-
Dimethylsalicylamide: From Discovery to Application]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b162655#discovery-and-history-of-n-n-
dimethylsalicylamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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